molecular formula C8H8O3 B030951 2-Hydroxy-4-methoxybenzaldehyde CAS No. 673-22-3

2-Hydroxy-4-methoxybenzaldehyde

Cat. No. B030951
CAS RN: 673-22-3
M. Wt: 152.15 g/mol
InChI Key: WZUODJNEIXSNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04226792

Procedure details

Beta-resorcyl aldehyde (13.8 grams) is dissolved in sodium methoxide (in amount equivalent to 2.3 grams of sodium), and 14.2 grams of methyl iodide are added. The mixture is refluxed for 4 hours. Alcohol (methanol) is distilled off and dilute HCl added. The resulting red liquid is separated from the aqueous layer, dried and steam distilled.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[C:3](=[CH:5][C:6](=[CH:8][CH:9]=1)[OH:7])[OH:4].[CH3:11]I>C[O-].[Na+]>[CH3:11][O:7][C:6]1[CH:5]=[C:3]([OH:4])[C:2](=[CH:9][CH:8]=1)[CH:1]=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C=1C(O)=CC(O)=CC1)=O
Name
Quantity
2.3 g
Type
solvent
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Alcohol (methanol) is distilled off
ADDITION
Type
ADDITION
Details
dilute HCl added
CUSTOM
Type
CUSTOM
Details
The resulting red liquid is separated from the aqueous layer
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
steam distilled

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C(C=O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.